molecular formula C8H6BrF3O2 B13343686 1-Bromo-4-(difluoromethoxy)-3-fluoro-2-methoxybenzene

1-Bromo-4-(difluoromethoxy)-3-fluoro-2-methoxybenzene

Katalognummer: B13343686
Molekulargewicht: 271.03 g/mol
InChI-Schlüssel: KVHHSWSMJAYCFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-4-(difluoromethoxy)-3-fluoro-2-methoxybenzene is an organic compound with the molecular formula C8H6BrF3O2 It is a derivative of benzene, featuring bromine, fluorine, and methoxy functional groups

Vorbereitungsmethoden

The synthesis of 1-Bromo-4-(difluoromethoxy)-3-fluoro-2-methoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluoroanisole and difluoromethyl ether.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Reaction Mechanism: The difluoromethyl ether reacts with 4-bromo-3-fluoroanisole in the presence of the base, leading to the formation of the desired product through a nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

1-Bromo-4-(difluoromethoxy)-3-fluoro-2-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. Common reagents for these reactions include palladium catalysts and boronic acids.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-(difluoromethoxy)-3-fluoro-2-methoxybenzene has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory properties.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

    Chemical Biology: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of biochemical pathways and molecular interactions.

Wirkmechanismus

The mechanism of action of 1-Bromo-4-(difluoromethoxy)-3-fluoro-2-methoxybenzene depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-4-(difluoromethoxy)-3-fluoro-2-methoxybenzene can be compared with similar compounds such as:

    1-Bromo-4-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, leading to different electronic and steric properties.

    1-Bromo-4-(difluoromethyl)benzene: The presence of a difluoromethyl group instead of a difluoromethoxy group results in variations in reactivity and applications.

    1-Bromo-3-fluoro-4-methoxybenzene:

Eigenschaften

Molekularformel

C8H6BrF3O2

Molekulargewicht

271.03 g/mol

IUPAC-Name

1-bromo-4-(difluoromethoxy)-3-fluoro-2-methoxybenzene

InChI

InChI=1S/C8H6BrF3O2/c1-13-7-4(9)2-3-5(6(7)10)14-8(11)12/h2-3,8H,1H3

InChI-Schlüssel

KVHHSWSMJAYCFM-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1F)OC(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.